Uridine 5'-diphosphate disodium salt hydrate

Vue d'ensemble

Description

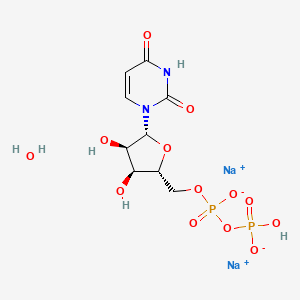

Uridine 5’-diphosphate disodium salt hydrate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a disodium salt form of uridine 5’-diphosphate, which is a pyrimidine nucleotide. This compound is involved in the biosynthesis of nucleic acids and serves as a substrate for several enzymes, making it essential for cellular metabolism and signaling pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Uridine 5’-diphosphate disodium salt hydrate can be synthesized through the phosphorylation of uridine monophosphate. The process involves the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a suitable base. The reaction is typically carried out in an aqueous medium under controlled pH and temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of uridine 5’-diphosphate disodium salt hydrate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of overproducing uridine derivatives, which are then extracted and purified through a series of chromatographic techniques. The final product is obtained as a crystalline powder, which is then converted to its disodium salt hydrate form .

Analyse Des Réactions Chimiques

Phosphorylation to Uridine Triphosphate (UTP)

UDP-2Na·H₂O is phosphorylated to UTP, a substrate for RNA polymerases and GTPases. The reaction involves ATP-dependent kinases:

Applications :

Glycosyltransferase Reactions

UDP-2Na·H₂O acts as a glycosyl donor in polysaccharide and glycoconjugate synthesis. Enzymes like glycosyltransferases catalyze the transfer of sugar moieties from UDP-sugars to acceptors:

Examples :

Nucleoside Diphosphatase (NDPase) Assays

UDP-2Na·H₂O is hydrolyzed by NDPase to UMP and inorganic phosphate, critical in cochlear outer sulcus cell studies :

Receptor Agonist Activity

UDP-2Na·H₂O activates purinergic receptors, particularly P2Y₆, with high specificity :

| Receptor | EC₅₀ / pEC₅₀ | Function |

|---|---|---|

| P2Y₆ | 300 nM / 6.52 | Mediates cationic flux |

| P2Y₁₄ | Competitive antagonist | Inhibits UDP-sugar signaling |

Mechanism : Binds to extracellular domains of P2Y receptors, triggering intracellular calcium mobilization .

Applications De Recherche Scientifique

Nucleic Acid Biosynthesis

UDP acts as a precursor in the synthesis of RNA. Upon phosphorylation to uridine triphosphate (UTP), it serves as a substrate for RNA polymerases, which are essential for the transcription process. This conversion is critical in the production of RNA from DNA templates, thus playing a vital role in gene expression and regulation .

Key Points:

- UDP is phosphorylated to UTP.

- UTP is utilized by RNA polymerases during transcription.

- Essential for gene expression regulation.

Cell Signaling

UDP is involved in cell signaling mechanisms, particularly through its interaction with G-protein coupled receptors (GPCRs). It can activate various signaling pathways, including those mediated by Rho GTPases via Guanine Nucleotide Exchange Factors (GEFs). This interaction influences cellular responses such as growth, differentiation, and immune responses .

Key Points:

- UDP activates GPCRs.

- Influences Rho GTPase signaling pathways.

- Impacts cellular growth and immune responses.

Antiviral Research

Recent studies have indicated that manipulating nucleotide pools, including UDP levels, can serve as an antiviral strategy. For instance, bacterial defenses against viral infections involve the depletion of specific deoxynucleotides, which can be influenced by nucleotide metabolism . This suggests that UDP may play a role in developing antiviral therapies by targeting nucleotide synthesis pathways.

Key Points:

- UDP manipulation can affect viral replication.

- Potential for developing antiviral therapies.

- Involvement in bacterial defenses against phages.

Enzymatic Reactions

UDP serves as a substrate in various enzymatic reactions. For example, it is used in the enzymatic production of glycosides and other carbohydrate derivatives. This application is crucial for metabolic studies and the development of glycosylation processes in drug development and biotechnology .

Key Points:

- Acts as a substrate for glycosylation reactions.

- Important in metabolic studies.

- Useful in drug development processes.

Quantification of Metabolites

In research settings, UDP has been employed as a standard for quantifying metabolite levels in biological samples. This application is particularly relevant in cancer research, where understanding metabolite levels can provide insights into tumor biology and treatment responses .

Key Points:

- Used for quantifying metabolites in biological samples.

- Relevant in cancer research.

- Provides insights into tumor biology.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Nucleic Acid Biosynthesis | Precursor for RNA synthesis via phosphorylation to UTP |

| Cell Signaling | Activates GPCRs; influences Rho GTPase pathways |

| Antiviral Research | Manipulation of nucleotide pools as an antiviral strategy |

| Enzymatic Reactions | Substrate for glycosylation and carbohydrate derivatives |

| Quantification of Metabolites | Standard for measuring metabolite levels in biological samples |

Case Studies

- Antiviral Mechanisms : A study demonstrated that bacteria utilize nucleotide depletion strategies to defend against viral infections by degrading specific deoxynucleotides into nucleosides, highlighting the potential role of UDP in antiviral applications .

- Cancer Metabolism : Research involving murine tumor models utilized UDP as a standard to quantify metabolite levels, revealing significant insights into metabolic alterations associated with tumor progression and treatment response .

- Glycosylation Processes : In enzymatic production studies, UDP has been shown to facilitate the synthesis of glycosides, which are critical components in drug formulation and delivery systems .

Mécanisme D'action

Uridine 5’-diphosphate disodium salt hydrate exerts its effects through several mechanisms:

Ligand for P2Y Receptors: Binds to P2Y receptors, promoting chemotaxis and chemokinesis in microglial cells.

Substrate for Enzymes: Acts as a substrate for RNA polymerases and GTPases, facilitating RNA synthesis and regulation of G-coupled protein receptors.

Signaling Pathways: Involved in Rho-signaling via guanine nucleotide exchange factors (GEF), influencing cell signaling and cytoskeletal dynamics.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uridine 5’-monophosphate disodium salt: A precursor in the biosynthesis of uridine 5’-diphosphate.

Uridine 5’-triphosphate disodium salt: A higher phosphorylated form involved in RNA synthesis.

Uridine 5’-diphosphoglucose disodium salt: Involved in glycogen synthesis.

Uniqueness

Uridine 5’-diphosphate disodium salt hydrate is unique due to its specific role as a substrate for glycosyltransferases and its involvement in the biosynthesis of glycosylated compounds. Its ability to act as a ligand for P2Y receptors also distinguishes it from other uridine derivatives .

Activité Biologique

Uridine 5'-diphosphate disodium salt hydrate (UDP-Na2) is a nucleotide that plays a significant role in various biological processes, particularly in cell signaling and metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₅N₂NaO₁₂P₂

- Molecular Weight : 428.16 g/mol

- CAS Number : 27821-45-0

UDP-Na2 is recognized as a potent agonist for the P2Y6 receptor and an antagonist for the P2Y14 receptor, which are part of the purinergic signaling pathway. It is involved in various physiological processes, including inflammatory responses and neurotransmission.

UDP-Na2 exerts its biological effects primarily through interaction with purinergic receptors:

- P2Y6 Receptor Activation :

- P2Y14 Receptor Antagonism :

Immune Response

UDP-Na2 has been shown to significantly induce the expression of chemokines such as CCL2 and CCL3 in primary microglia when used at a concentration of 100 μM for 15 minutes. This effect underscores its role in mediating inflammatory responses and attracting immune cells to sites of injury or infection .

Neuroprotective Effects

Research indicates that UDP-Na2 may enhance neuronal survival and promote repair mechanisms following injury. Its ability to attract macrophages through released signals from damaged cells suggests a protective role in neurodegenerative conditions .

Case Studies and Research Findings

- Microglial Activation :

- Nucleotide Analysis :

- Cochlear Cell Studies :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2.2Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBXRWOXLRCWIZ-LLWADOMFSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2Na2O13P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27821-45-0 | |

| Record name | Uridine 5'-(trihydrogen diphosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.